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Compound of Interest

Compound Name: Texas Red

Cat. No.: B559581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of secondary

antibodies conjugated to Texas Red, a bright red fluorescent dye commonly used in

immunofluorescence microscopy and other fluorescence-based applications. Adherence to

these guidelines will help ensure optimal staining results with high signal-to-noise ratios.

Introduction to Texas Red
Texas Red is a sulforhodamine 101 acid chloride-derived fluorophore that emits a bright red

fluorescence. It is a popular choice for immunofluorescence due to its high quantum yield and

relatively good photostability. Texas Red is optimally excited by laser lines at 561 nm or 594

nm and has a maximum emission at approximately 615 nm.[1][2][3] These spectral

characteristics make it suitable for multiplexing experiments with other fluorophores that have

distinct emission spectra.

Key Properties of Texas Red:

Excitation Maximum: ~595 nm[2][4]

Emission Maximum: ~615 nm

Color: Red
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Applications: Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry,

Western Blotting

Recommended Filter Sets for Texas Red Microscopy
To ensure optimal detection of the Texas Red signal while minimizing background

fluorescence, it is crucial to use a filter set specifically designed for its spectral properties.

Filter Component Wavelength (nm) Purpose

Excitation Filter 542 - 582
Passes light in the optimal

excitation range for Texas Red.

Dichroic Mirror 585 or 593

Reflects excitation light

towards the sample and

transmits emitted light towards

the detector.

Emission Filter 604 - 644

Allows only the emitted

fluorescence from Texas Red

to pass to the detector,

blocking other wavelengths.

Experimental Protocol: Immunofluorescence
Staining
This protocol provides a general guideline for indirect immunofluorescence staining of cells or

tissue sections. Optimization of incubation times, antibody concentrations, and washing steps

may be necessary for specific experimental conditions.

Materials and Reagents
Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS, ice-cold Methanol, or Acetone)

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the host

species of the secondary antibody in PBS)

Primary Antibody (specific to the target antigen)

Texas Red-conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI or Hoechst) (optional)

Antifade Mounting Medium

Staining Procedure
The following workflow outlines the key steps for immunofluorescence staining.
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Caption: Immunofluorescence Staining Workflow.
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Detailed Steps:

Sample Preparation:

Adherent Cells: Grow cells on sterile coverslips or in chamber slides.

Suspension Cells: Cytospin cells onto slides.

Frozen Tissue Sections: Cut 4-8 µm thick sections using a cryostat and mount on coated

slides.

Paraffin-Embedded Tissue Sections: Deparaffinize and rehydrate sections through a

series of xylene and ethanol washes. Antigen retrieval may be required.

Fixation:

Incubate samples in fixation solution. Common fixatives include 4% paraformaldehyde in

PBS for 15 minutes at room temperature or ice-cold methanol or acetone for 5-10 minutes

at -20°C.

Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

If the target protein is intracellular, incubate the samples with a permeabilization buffer,

such as 0.1-0.25% Triton X-100 in PBS, for 10 minutes. Note that acetone fixation often

does not require a separate permeabilization step.

Wash three times with PBS for 5 minutes each.

Blocking:

To prevent non-specific antibody binding, incubate the samples in blocking buffer for 1

hour at room temperature. The blocking serum should be from the same species as the

host of the secondary antibody.

Primary Antibody Incubation:
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Dilute the primary antibody to its optimal concentration in the blocking buffer.

Incubate the samples with the diluted primary antibody, typically for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Texas Red-conjugated secondary antibody in the blocking buffer. The optimal

concentration should be determined by titration, but a starting range of 1-10 µg/mL is

common.

Crucially, from this point onwards, all steps should be performed in the dark to protect the

fluorophore from photobleaching.

Incubate the samples with the diluted secondary antibody for 1 hour at room temperature.

Wash three times with PBS for 5 minutes each in the dark.

Counterstaining (Optional):

To visualize cell nuclei, incubate with a nuclear stain like DAPI (0.1-1 µg/ml) for 1-5

minutes.

Rinse briefly with PBS.

Mounting:

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

This is critical for preserving the fluorescent signal during imaging.

Imaging:

Examine the samples using a fluorescence microscope equipped with the appropriate filter

set for Texas Red.

Antibody Dilution and Incubation Parameters
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Step Reagent
Recommended
Dilution/Conce
ntration

Incubation
Time

Incubation
Temperature

Blocking
Normal Serum /

BSA
5% / 1-5% 1 hour

Room

Temperature

Primary Antibody Primary Antibody

Titrate for

optimal signal-to-

noise (typically

0.5-5 µg/ml)

1-2 hours or

overnight

Room

Temperature or

4°C

Secondary

Antibody

Texas Red-

conjugated

Secondary

Antibody

Titrate for

optimal signal-to-

noise (typically 1-

10 µg/ml)

1 hour
Room

Temperature

Troubleshooting
High background and weak or no signal are common issues in immunofluorescence. The

following diagram illustrates potential causes and solutions.

High Background Weak or No Signal

Solutions

Antibody concentration too high

Titrate antibody concentrations

Insufficient blocking

Increase blocking time or change blocking agent

Insufficient washing

Increase number or duration of washes

Secondary antibody non-specific binding

Use cross-adsorbed secondary antibody

Antibody concentration too low Primary or secondary antibody inactive

Check antibody storage conditions

Antigen masked by fixation

Perform antigen retrieval

Fluorophore photobleached

Minimize light exposure and use antifade mountant

Click to download full resolution via product page

Caption: Troubleshooting Common Immunofluorescence Issues.

Common Problems and Solutions:
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Problem Potential Cause Recommended Solution

High Background
Antibody concentration too

high.

Perform a titration to determine

the optimal antibody

concentration.

Insufficient blocking.

Increase the blocking

incubation time or try a

different blocking agent (e.g.,

serum from the secondary

antibody host species).

Inadequate washing.
Increase the number and/or

duration of the washing steps.

Non-specific binding of the

secondary antibody.

Use a cross-adsorbed

secondary antibody to

minimize cross-reactivity.

Include a secondary antibody-

only control.

Weak or No Signal
Low primary or secondary

antibody concentration.

Increase the antibody

concentration or incubation

time.

Incompatible primary and

secondary antibodies.

Ensure the secondary antibody

is specific for the host species

and isotype of the primary

antibody.

Antigen is masked by fixation.
Optimize the fixation protocol

or perform antigen retrieval.

Photobleaching of the

fluorophore.

Minimize exposure of the

sample to light and use an

antifade mounting medium.

Incorrect filter set.

Verify that the microscope filter

set is appropriate for Texas

Red.
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By following these detailed protocols and troubleshooting guidelines, researchers can

effectively utilize Texas Red-conjugated secondary antibodies to generate high-quality, reliable

immunofluorescence data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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